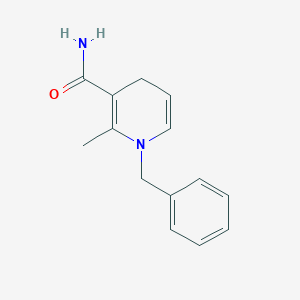
Acetic acid, phenoxy-, naphthalenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, phenoxy-, naphthalenyl ester is an organic compound that belongs to the ester family Esters are widely known for their pleasant odors and are commonly found in nature, particularly in fruits and flowers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, phenoxy-, naphthalenyl ester typically involves the esterification reaction between acetic acid, phenoxy- and naphthalenol. This reaction is catalyzed by a mineral acid such as sulfuric acid or hydrochloric acid. The general reaction can be represented as follows:
Acetic acid, phenoxy-+Naphthalenol→Acetic acid, phenoxy-, naphthalenyl ester+Water
In a laboratory setting, the reactants are heated together in the presence of the acid catalyst to facilitate the esterification process. The reaction mixture is then purified to isolate the desired ester product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, phenoxy-, naphthalenyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield acetic acid, phenoxy- and naphthalenol.
Reduction: Reduction reactions can convert the ester into its corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base such as sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used to reduce esters to alcohols.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or other nucleophiles.
Major Products Formed
Hydrolysis: Acetic acid, phenoxy- and naphthalenol.
Reduction: Phenoxyethanol and naphthalenol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetic acid, phenoxy-, naphthalenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which acetic acid, phenoxy-, naphthalenyl ester exerts its effects involves its interaction with specific molecular targets. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of acetic acid, phenoxy- and naphthalenol. The electrophilic nature of the carbonyl carbon in the ester group makes it susceptible to nucleophilic attack, facilitating various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid, phenyl ester
- Acetic acid, benzyl ester
- Acetic acid, phenoxy-
Uniqueness
Acetic acid, phenoxy-, naphthalenyl ester is unique due to the presence of both phenoxy and naphthalenyl groups, which impart distinct chemical properties and potential applications. Compared to other esters, it may exhibit different reactivity patterns and interactions with biological systems, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
112124-61-5 |
|---|---|
Fórmula molecular |
C18H14O3 |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
naphthalen-1-yl 2-phenoxyacetate |
InChI |
InChI=1S/C18H14O3/c19-18(13-20-15-9-2-1-3-10-15)21-17-12-6-8-14-7-4-5-11-16(14)17/h1-12H,13H2 |
Clave InChI |
GBXJELALHBHGGN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCC(=O)OC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


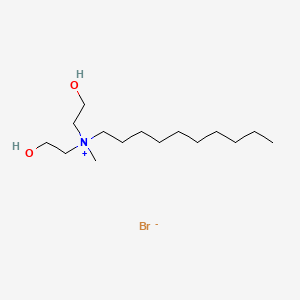
![N-{[4-(Methanesulfonyl)benzoyl]oxy}-2-methoxybenzamide](/img/structure/B14307815.png)
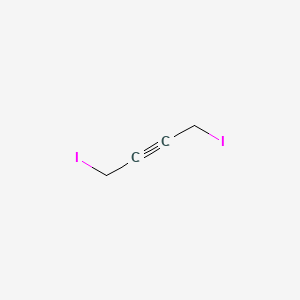
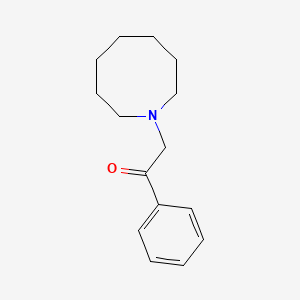
![2,4-Dimethylbicyclo[2.2.2]octan-2-ol](/img/structure/B14307831.png)
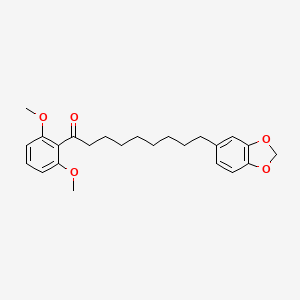
![Ethyl 3-[1-(benzenesulfonyl)-1H-indol-3-yl]prop-2-enoate](/img/structure/B14307836.png)

![4-Methyl-N-[(phenanthridin-6-YL)methyl]benzene-1-sulfonamide](/img/structure/B14307845.png)

![2-{2-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxirane](/img/structure/B14307854.png)
![2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenyl acetate](/img/structure/B14307855.png)

